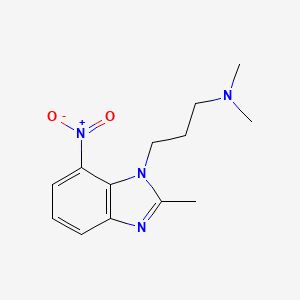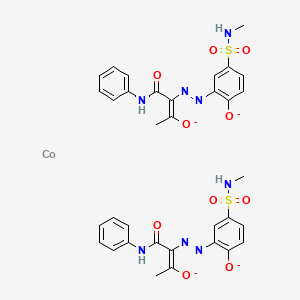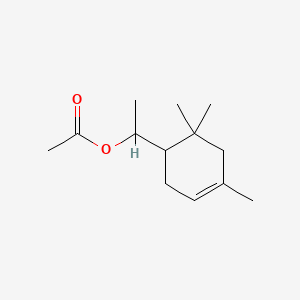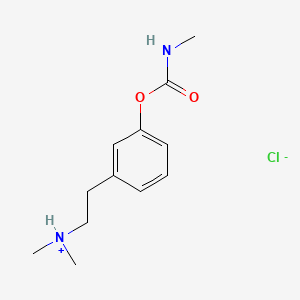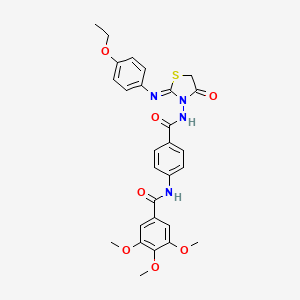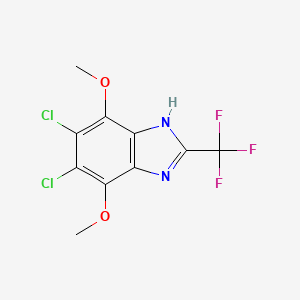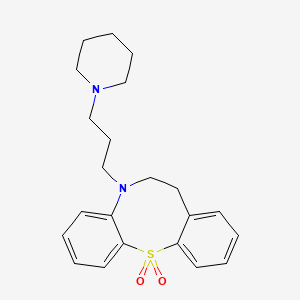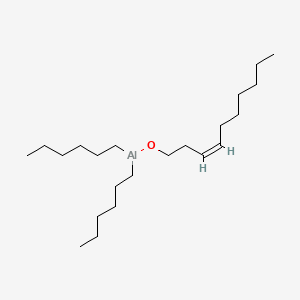
Aluminum, ((3Z)-3-decen-1-olato)dihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a decen-1-olato ligand, which is a derivative of decene, and two hexyl groups attached to the aluminum center. The unique structure of this compound imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. One common method is the reaction of trihexylaluminum with (3Z)-3-decen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The reaction can be represented as follows:
Al(C6H13)3+(3Z)-3-decen-1-ol→Al((3Z)-3-decen-1-olato)dihexyl-+C6H14
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres. The purity of the starting materials and the final product is crucial for its applications, so purification steps such as distillation or recrystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The decen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using other alcohols or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and hexane.
Reduction: Reduced aluminum species and corresponding alcohols.
Substitution: New organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its ability to activate small molecules makes it valuable in synthetic chemistry.
Biology
While direct biological applications are limited, the compound’s derivatives may be explored for their potential in drug delivery and as intermediates in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum (Al(C2H5)3): A simpler organoaluminum compound used in similar applications.
Diisobutylaluminum hydride (DIBAL-H): A reducing agent with different reactivity.
Aluminum isopropoxide (Al(OiPr)3): Used in organic synthesis and as a catalyst.
Uniqueness
Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the decen-1-olato ligand allows for unique coordination chemistry and reactivity compared to simpler organoaluminum compounds.
Propriétés
| 68892-18-2 | |
Formule moléculaire |
C22H45AlO |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
[(Z)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7-;;; |
Clé InChI |
UUZQZFYFIKBACX-IRYVOTIRSA-N |
SMILES isomérique |
CCCCCC/C=C\CCO[Al](CCCCCC)CCCCCC |
SMILES canonique |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


